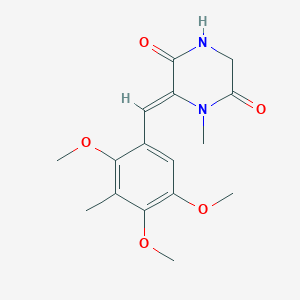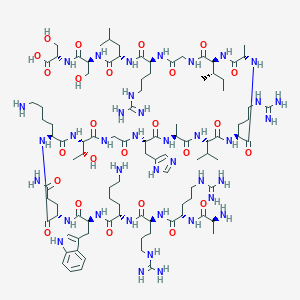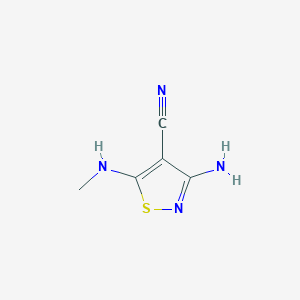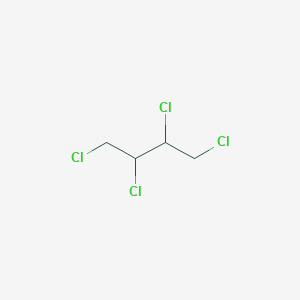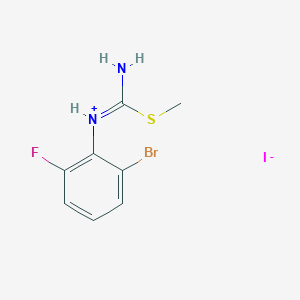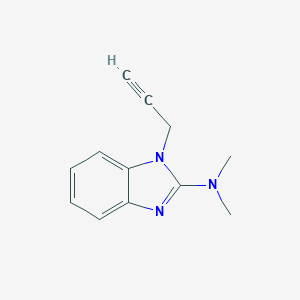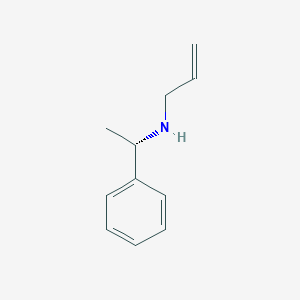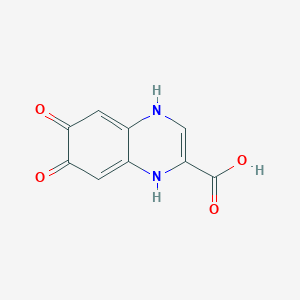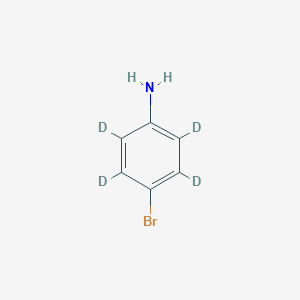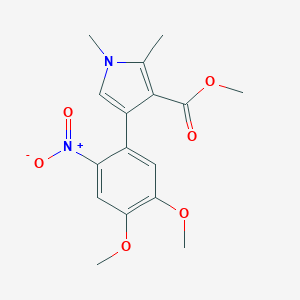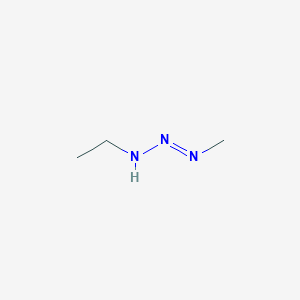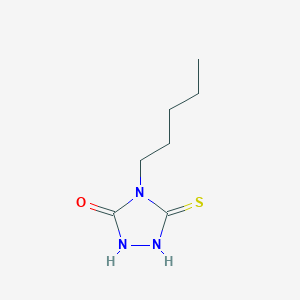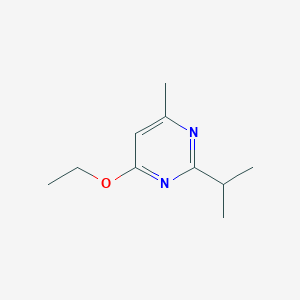
Lithiumtrifluormethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trifluoromethanesulfonate, also known as lithium triflate, is a chemical compound with the formula CF₃SO₃Li. It consists of a lithium cation (Li⁺) and a triflate anion (CF₃SO₃⁻). This compound is highly hygroscopic, meaning it readily absorbs moisture from the air. It is widely used in various applications, particularly in the field of lithium-ion batteries due to its excellent ionic conductivity .
Wissenschaftliche Forschungsanwendungen
Lithium trifluoromethanesulfonate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Lithium trifluoromethanesulfonate, also known as lithium triflate, is a salt composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−) . It is primarily used in the production of lithium-ion batteries .
Mode of Action
The lithium cation (Li+) in lithium trifluoromethanesulfonate interacts with the triflate anion (CF3SO3−; TfO−) to form a very hygroscopic salt . This hygroscopic nature allows the salt to absorb water from air humidity , which can influence its behavior in various applications, such as in lithium-ion batteries.
Pharmacokinetics
Given its use in lithium-ion batteries, its bioavailability is likely influenced by factors such as its hygroscopic nature and its stability under various environmental conditions .
Result of Action
In the context of lithium-ion batteries, the action of lithium trifluoromethanesulfonate enables the formation of greener and sustainable batteries for electrical energy storage . It improves the electrochemical and mechanical characteristics of the battery’s membrane .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of lithium trifluoromethanesulfonate. For example, its hygroscopic nature means that it readily absorbs water from air humidity . This can affect its behavior in applications like lithium-ion batteries, where moisture can influence the efficiency and lifespan of the battery.
Biochemische Analyse
Biochemical Properties
It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions
Cellular Effects
It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Temporal Effects in Laboratory Settings
It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time
Metabolic Pathways
Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium and results in the formation of lithium trifluoromethanesulfonate and water as a byproduct .
Industrial Production Methods
In industrial settings, lithium trifluoromethanesulfonate is often produced by reacting liquid sulfur trioxide with trifluoromethane gas in an inert gas atmosphere. This method ensures high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of the triflate anion in substitution reactions, where it replaces other anions in a compound.
Catalytic Reactions: It serves as a catalyst in several organic reactions, such as the Friedlander synthesis of quinolines.
Common Reagents and Conditions
Common reagents used in reactions involving lithium trifluoromethanesulfonate include organic solvents like acetonitrile and dichloromethane. The reactions are typically carried out under anhydrous conditions to prevent the compound from absorbing moisture .
Major Products Formed
The major products formed from reactions involving lithium trifluoromethanesulfonate depend on the specific reaction. For example, in the Friedlander synthesis, the major products are quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium tetrafluoroborate (LiBF₄)
- Lithium hexafluorophosphate (LiPF₆)
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
Uniqueness
Lithium trifluoromethanesulfonate is unique due to its high thermal stability and excellent ionic conductivity. Unlike lithium tetrafluoroborate and lithium hexafluorophosphate, it is less prone to hydrolysis, making it more suitable for applications in humid environments . Additionally, its triflate anion provides superior stability compared to other anions, enhancing its performance in various applications .
Eigenschaften
CAS-Nummer |
33454-82-9 |
|---|---|
Molekularformel |
CHF3LiO3S |
Molekulargewicht |
157.0 g/mol |
IUPAC-Name |
lithium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI-Schlüssel |
WDGKXRCNMKPDSD-UHFFFAOYSA-N |
SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[O-] |
Isomerische SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
[Li].C(F)(F)(F)S(=O)(=O)O |
Key on ui other cas no. |
33454-82-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
1493-13-6 (Parent) |
Synonyme |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


